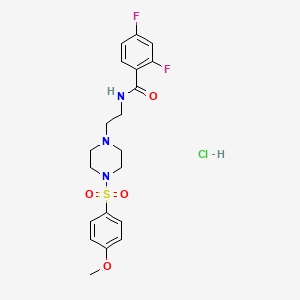
2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Oxopyridazin-1(6H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a synthetic organic compound that has gained attention for its versatile applications in scientific research and industry. This compound features a unique molecular structure combining a pyridazinone core, a triazole ring, and a thiophene moiety, which contributes to its diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide typically involves multi-step organic reactions. A common route includes:
Preparation of the Pyridazinone Core: Starting from suitable pyridazine derivatives, the core structure is synthesized through various oxidation or reduction reactions.
Introduction of the Triazole Ring: This is achieved using click chemistry, which involves the reaction of azides with alkynes under copper catalysis to form the triazole ring.
Attachment of the Thiophene Moiety: The thiophene unit is introduced via cross-coupling reactions, such as the Suzuki or Stille coupling, using suitable thiophene derivatives.
Final Assembly: The intermediate compounds are then coupled to form the final acetamide product through amide bond formation, typically using reagents such as carbodiimides or anhydrides.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound might be streamlined by optimizing reaction conditions, such as solvent choice, temperature, and catalyst loadings, to ensure high yield and purity. Continuous flow chemistry and automation can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2-(6-Oxopyridazin-1(6H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The pyridazinone core may be susceptible to further oxidation under strong oxidizing agents.
Reduction: Certain functional groups within the molecule can be reduced using appropriate reducing agents.
Substitution: The thiophene and triazole rings allow for electrophilic or nucleophilic substitution reactions, providing pathways for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Examples include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substituting Reagents: Electrophiles like halides or nucleophiles like amines can be used.
Major Products Formed: The reactions can produce various substituted derivatives of the original compound, potentially altering its chemical and biological properties.
科学的研究の応用
This compound is valuable in multiple fields:
Chemistry: As a building block for more complex molecules and for studying reaction mechanisms.
Biology: For probing biological pathways due to its unique structure that may interact with proteins and enzymes.
Industry: In materials science, it could be utilized in the design of new materials with specific electronic or photonic properties.
作用機序
Compared to other compounds with similar structures, 2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide offers unique benefits:
Enhanced Reactivity: The combination of the pyridazinone, triazole, and thiophene units may enhance its chemical reactivity and versatility.
Biological Activity: Its distinct structure could result in unique biological activities not seen with similar compounds.
類似化合物との比較
Pyridazinone derivatives
Triazole-based molecules
Thiophene-containing compounds
Each of these similar compounds might share some chemical characteristics or reactivity but differ in their specific applications and properties.
特性
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S/c20-11(9-18-12(21)3-1-5-15-18)14-7-10-8-19(17-16-10)13-4-2-6-22-13/h1-6,8H,7,9H2,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPVOOZZIQXGMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CC(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(BENZENESULFONYL)-N-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE](/img/structure/B2528846.png)



![7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2528855.png)
![2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide](/img/structure/B2528857.png)

![1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2528860.png)
![ETHYL 2-(2-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE](/img/structure/B2528861.png)

![(2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2528863.png)



